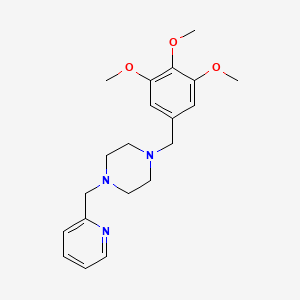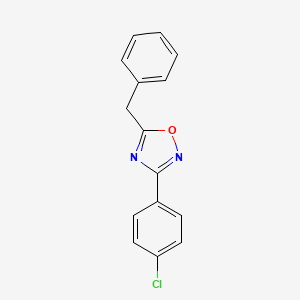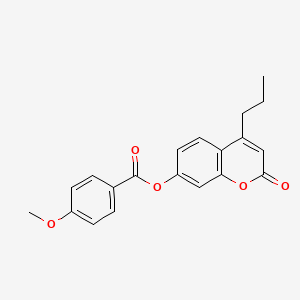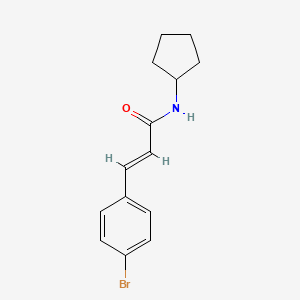
1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as PTT, is a chemical compound that has been studied for its potential use in scientific research.
作用機序
The mechanism of action of 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to involve the modulation of serotonin signaling in the brain. 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to increase the activity of the 5-HT1A receptor, which may lead to an increase in serotonin release and subsequent modulation of mood and anxiety.
Biochemical and Physiological Effects
1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase serotonin levels in the brain, as well as increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has a number of advantages for use in lab experiments. It has high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in the brain. 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine is also relatively stable and easy to synthesize. However, there are also limitations to its use in lab experiments. 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has a relatively short half-life, which may limit its usefulness in certain experiments. It is also important to note that 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has not been extensively studied in humans, and its safety and efficacy in humans is not well established.
将来の方向性
There are a number of future directions for research on 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of interest is the potential use of 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine in the treatment of depression and anxiety disorders. Further studies are needed to determine the safety and efficacy of 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine in humans. Other areas of interest include the role of 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine in modulating serotonin signaling in the brain, and the potential use of 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine as a tool for studying the 5-HT1A receptor.
合成法
The synthesis of 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-pyridinemethanol in the presence of a catalyst to form the intermediate 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl) alcohol. This intermediate is then reacted with piperazine in the presence of a reducing agent to form 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine.
科学的研究の応用
1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been studied for its potential use in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
1-(pyridin-2-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-24-18-12-16(13-19(25-2)20(18)26-3)14-22-8-10-23(11-9-22)15-17-6-4-5-7-21-17/h4-7,12-13H,8-11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROMPUOFCSMLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5776905.png)
![methyl 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5776925.png)



![N-(tert-butyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776944.png)

![1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5776960.png)
![2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5776961.png)
![N-[2-(hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5776969.png)
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5776974.png)
![ethyl 4-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5776992.png)

![4-ethoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B5777003.png)